molecular formula C10H9NO3 B178514 Methyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 136663-23-5

Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Cat. No. B178514
M. Wt: 191.18 g/mol
InChI Key: CIGMBXJEQUHKPR-UHFFFAOYSA-N
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Description

“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” is a chemical compound with the CAS Number: 136663-23-5 . Its molecular formula is C10H9NO3 and it has a molecular weight of 191.18 g/mol . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c1-6-11-8-4-3-7 (10 (12)13-2)5-9 (8)14-6/h3-5H,1-2H3 . The canonical SMILES representation is CC1=NC2=C (O1)C=C (C=C2)C (=O)OC .


Physical And Chemical Properties Analysis

“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 231 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 2 rotatable bonds .

Scientific Research Applications

Antioxidant Activity and Analytical Methods

Research on benzoxazoles and their derivatives, including Methyl 2-methylbenzo[d]oxazole-6-carboxylate, often explores their antioxidant properties. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are critical in evaluating the potential therapeutic applications of these compounds. These assays assess the kinetics of reaction pathways, including the transfer of a hydrogen atom or an electron, which are fundamental in understanding the antioxidant capacity of complex samples, including benzoxazoles (Munteanu & Apetrei, 2021).

Environmental Impact and Fate of Benzoxazoles

The environmental fate and behavior of benzoxazole compounds, including their breakdown and persistence in aquatic environments, are significant areas of research. Studies have detailed the occurrence, fate, and behavior of related compounds in water, noting their biodegradability and ubiquity in surface water and sediments. This research is crucial for understanding the environmental impact of benzoxazole derivatives and guiding the development of more sustainable chemical practices (Haman et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGMBXJEQUHKPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478781
Record name Methyl 2-methylbenzo[d]oxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylbenzo[d]oxazole-6-carboxylate

CAS RN

136663-23-5
Record name Methyl 2-methylbenzo[d]oxazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-3-hydroxy-benzoic acid methyl ester (2085 mg, 12.47 mmmol) in xylene (200 mL) were added acetyl chloride (1.06 mL, 14.96 mmol), pyridinium p-toluenesulfonate (940 mg, 3.74 mmol) and triethylamine (2.09 mL, 14.96 mmol), and the solution was stirred for 8.5 hours under reflux. Ethyl acetate was added to the reaction mixture, which was then washed with water, dried over anhydrous magnesium sulfate, then, evaporated in vacuo, the resulting residue was purified by silica gel chromatography (hexane-ethyl acetate), and the title compound (1917 mg, 10.02 mmol, 80.4%) was obtained.
Quantity
2085 mg
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80.4%

Synthesis routes and methods II

Procedure details

In a 50 ml round-bottomed three-necked flask equipped with a 12-inch Vigraux column and a Dean Stark trap assembly were placed methyl 4-amino-3-hydroxybenzoate (10.0 g, 60 mmole), trimethylorthoacetate (10.8 g, 90 mmole), and concentrated sulfuric acid (0.25 g, 2.6 mmole). The resulting well-stirred mixture was heated at 115° C. until approximately 8 ml of methanol were collected in the Dean Stark trap. The reaction mixture was heated at 160° C. for another 60 minutes. The reaction mixture was cooled to room temperature and dissolved in ethyl acetate. The resulting organic solution was extracted sequentially with saturated aqueous sodium bicarbonate (1×100 ml), water (2×50 ml), brine, and dried over anhydrous magnesium sulfate. The solvent was removed in the rotary evaporator yielding 7.1 g of the expected methyl 2-methylbenzoxazole-6 carboxylate used as such in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Name
trimethylorthoacetate
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Quantity
8 mL
Type
solvent
Reaction Step Four

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